benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine
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Overview
Description
Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a compound that features a benzyl group, a methyl group, and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyrazole ring, a five-membered heterocyclic structure, imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
The primary target of benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is the RET (c-RET) protein , a receptor tyrosine kinase . RET plays a crucial role in cell survival, proliferation, migration, and differentiation . It is involved in the development of various tissues, including the nervous and immune systems .
Mode of Action
This compound, also known as BLU-667 or Pralsetinib , acts as a highly potent and selective inhibitor of RET . It binds to RET and inhibits its kinase activity, preventing the phosphorylation and activation of downstream signaling pathways . This compound shows high selectivity for RET, with its inhibitory activity being more effective than other multi-kinase inhibitors .
Biochemical Pathways
By inhibiting RET, this compound disrupts several key biochemical pathways. RET is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which regulate cell growth and survival . By blocking RET, this compound can inhibit these pathways, leading to reduced cell proliferation and increased cell death .
Result of Action
The inhibition of RET by this compound leads to a decrease in cell proliferation and an increase in cell death . This makes it a potential therapeutic agent for cancers driven by RET mutations or fusions, such as non-small cell lung cancer (NSCLC) and thyroid cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine typically involves the reaction of benzylamine with 4-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with a suitable alkylating agent . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the pyrazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the pyrazole ring, making it less versatile in biological applications.
4-Methyl-1H-pyrazole: Does not have the benzyl and methyl groups, limiting its chemical reactivity.
N-Methylbenzylamine:
Uniqueness
Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is unique due to the combination of the benzyl group, methyl group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-methyl-2-(4-methylpyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-13-10-15-17(11-13)9-8-16(2)12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKIMCNHXGZUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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